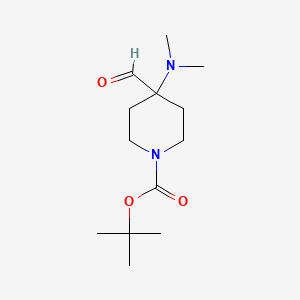

Tert-butyl4-(dimethylamino)-4-formylpiperidine-1-carboxylate

Description

tert-Butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives

Properties

Molecular Formula |

C13H24N2O3 |

|---|---|

Molecular Weight |

256.34 g/mol |

IUPAC Name |

tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-8-6-13(10-16,7-9-15)14(4)5/h10H,6-9H2,1-5H3 |

InChI Key |

IAEDFSJPOWNREU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Formyl Group Reactivity

The formyl group (–CHO) serves as the primary reactive site, enabling diverse transformations:

Wittig Olefination

-

Reagents : Methyltriphenylphosphonium bromide, n-BuLi

-

Conditions : THF/hexanes at –78°C → 20°C, 30 min

-

Product : Alkene derivatives via ylide formation.

-

Example : Reaction with methyltriphenylphosphonium bromide yields tert-butyl 4-vinylpiperidine-1-carboxylate derivatives .

| Reaction Component | Details |

|---|---|

| Starting Material | tert-Butyl 4-formylpiperidine-1-carboxylate |

| Reagent | Methyltriphenylphosphonium bromide, n-BuLi |

| Solvent | THF/hexanes |

| Temperature | –78°C → 20°C |

| Yield | 51% (isolated as a clear oil) |

Reductive Amination

-

Reagents : Sodium triacetoxyborohydride (STAB)

-

Conditions : DCM, 20°C, 17 h

-

Product : Secondary amines via coupling with primary amines.

-

Example : Reaction with 1-(4-methanesulfonylphenyl)piperazine forms tert-butyl 4-[(4-methanesulfonylphenyl)piperazin-1-ylmethyl]piperidine-1-carboxylate .

| Parameter | Value |

|---|---|

| Equivalents (Amine) | 0.41 mmol |

| Equivalents (STAB) | 0.53 mmol |

| Purification | SCX ion-exchange chromatography |

| Key Characterization | δH (400 MHz, CDCl₃): 1.50 (9H, s), 3.04 (3H, s) |

Dimethylamino Group Reactivity

The dimethylamino (–N(CH₃)₂) group participates in alkylation and coordination chemistry:

Alkylation Reactions

-

Reagents : Alkyl halides or sulfonates

-

Conditions : Polar aprotic solvents (e.g., DMF), 50–80°C

-

Product : Quaternary ammonium salts.

-

Example : Reaction with methyl iodide forms tert-butyl 4-(trimethylammonio)-4-formylpiperidine-1-carboxylate iodide .

| Property | Observation |

|---|---|

| Stability | Hygroscopic; requires inert-atmosphere storage |

| Byproducts | HI (neutralized with aqueous NaHCO₃) |

Boc-Protecting Group Stability

The tert-butyl carbamate (Boc) group is stable under basic and reductive conditions but cleaved under acidic conditions:

Acidic Deprotection

-

Reagents : HCl (4M in dioxane), TFA

-

Conditions : 0°C → 20°C, 1–4 h

| Condition | Outcome |

|---|---|

| HCl (4M, dioxane) | Complete deprotection in 2 h |

| TFA/DCM | Deprotection in 1 h (rt) |

Nucleophilic Additions to the Formyl Group

The formyl group undergoes nucleophilic additions with organometallic reagents:

Grignard Addition

-

Reagents : MeMgBr

-

Conditions : THF, 0°C → 20°C, 1 h

-

Product : tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate .

| Metric | Value |

|---|---|

| Yield | 97.7% |

| Key MS Data | [M+H]⁺ = 230.2 |

Catalytic Coupling Reactions

The formyl group participates in metal-catalyzed cross-couplings:

Sonogashira Coupling

-

Catalyst : CuI

-

Conditions : Water, ultrasonic bath, 2 h

| Component | Details |

|---|---|

| Alkyne Partner | 2-Ethynyl-6-methylpyridine |

| Solvent | H₂O |

| Purification | Automated flash chromatography (EtOAc/PE) |

| Yield | 0.11 g (crude) |

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its piperidine core is a common motif in many pharmacologically active compounds, and modifications of this structure can lead to the discovery of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

- tert-Butoxybis(dimethylamino)methane

- tert-Butyl 2,2,2-trichloroacetimidate

- N,N-Dimethylformamide di-tert-butyl acetal

Uniqueness: tert-Butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate is unique due to its combination of a piperidine core with tert-butyl and dimethylamino functional groups. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Biological Activity

Tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate is a compound with potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its pharmacokinetic properties, mechanisms of action, and potential therapeutic applications.

Tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate is characterized by the following chemical properties:

- Molecular Formula : CHN\O

- Molecular Weight : 213.28 g/mol

- Log P (Partition Coefficient) : Approximately 1.44, indicating moderate lipophilicity which may influence its bioavailability and permeability across biological membranes .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound include:

- Blood-Brain Barrier Permeability : The compound is noted to be BBB permeant, suggesting potential central nervous system effects .

- Cytochrome P450 Interaction : It does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4), which may reduce the risk of drug-drug interactions .

- Skin Permeation : The Log Kp value for skin permeation is -6.84 cm/s, indicating low permeability through the skin barrier .

The biological activity of tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate signaling pathways related to various cellular functions, including apoptosis and cell proliferation.

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated the compound's ability to inhibit certain enzyme activities associated with cancer cell proliferation. For example, it has been shown to inhibit extracellular regulated kinase (ERK) activation in BRAF mutant melanoma cell lines, indicating its potential as an anticancer agent .

- Therapeutic Applications : The compound is being explored for its role in treating conditions that require modulation of cellular signaling pathways. Its unique structure allows it to potentially act as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders.

Comparative Analysis

The following table summarizes the biological activity and structural similarities of related compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| N-(tert-butyl)-3-(dimethylaminomethyl)piperidine-1-carboxamide | 0.98 | Different positioning of the dimethylamino group |

| tert-Butyl 3-(aminomethyl)piperidine-1-carboxamide | 0.98 | Lacks benzamido moiety |

| 1-Boc-4-(aminomethyl)-4-methylpiperidine | 0.98 | Variation in side chains |

| tert-Butyl methyl(piperidin-4-ylmethyl)carbamate | 0.98 | Distinct functional group arrangement |

These compounds share structural features with tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate but differ in their side chains and functional groups, influencing their biological activities and potential applications.

Safety and Toxicology

Tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate has been classified with certain safety warnings:

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate, and how can purification challenges be addressed?

- Methodology : Multi-step synthesis typically involves formylation of a piperidine precursor under controlled conditions. For example, formylation via Vilsmeier-Haack reaction (using POCl₃ and DMF) at 0–5°C minimizes side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) is critical to isolate the product. Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

- Key Parameters : Temperature control (<10°C during formylation), anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodology :

- GC-MS : Confirm molecular ion peaks (e.g., m/z 276.38 for the base form) and fragmentation patterns. Use split injection (1:50) at 280°C .

- FTIR-ATR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, formyl C-H at ~2800 cm⁻¹) .

- HPLC-TOF : Validate purity (≥98%) via exact mass analysis (Δppm <1.5 between theoretical and observed m/z) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Waste Management : Segregate organic waste containing tertiary amines and formyl groups. Neutralize acidic/basic byproducts before disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino and formyl substituents influence the compound’s reactivity in nucleophilic addition reactions?

- Mechanistic Insight : The electron-donating dimethylamino group activates the piperidine ring toward electrophilic attack, while the formyl group serves as an electrophilic site. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model charge distribution to predict regioselectivity in reactions like Grignard additions .

- Experimental Design : Compare reaction rates with/without substituents using kinetic studies (e.g., UV-Vis monitoring at λ = 250 nm for intermediate formation) .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shift variations) between batches?

- Troubleshooting :

- Solvent Effects : Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to avoid peak shifts.

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., hydrolysis products from moisture exposure).

- Crystallinity : Amorphous vs. crystalline forms may alter NMR splitting patterns; recrystallize samples for uniformity .

Q. What computational strategies are recommended to predict the compound’s binding affinity with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., kinase domains). Parameterize force fields (AMBER) for accurate ligand-protein dynamics.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of binding poses. Validate with in vitro assays (e.g., IC₅₀ measurements) .

Q. How can researchers address the lack of toxicological data for this compound in early-stage studies?

- Risk Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.